N'-pyrazin-2-ylcarbamimidothioic acid
Description
N'-Pyrazin-2-ylcarbamimidothioic acid is a heterocyclic compound featuring a pyrazine ring substituted at the 2-position with a carbamimidothioic acid group (-C(=S)-NH-C(=NH)-). This structure confers unique electronic and steric properties, distinguishing it from other pyrazine derivatives. The sulfur atom in the thioic acid group enhances nucleophilicity and influences metal coordination capabilities, making it relevant in pharmaceutical and coordination chemistry .
Properties
IUPAC Name |
N'-pyrazin-2-ylcarbamimidothioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4S/c6-5(10)9-4-3-7-1-2-8-4/h1-3H,(H3,6,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGSSYKLXJRVDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)N=C(N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=C(C=N1)N=C(N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-hexadecanedioic acid typically involves the oxidation of 2-methyl-hexadecanol or the carboxylation of 2-methyl-hexadecane. The reaction conditions often include the use of strong oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media .
Industrial Production Methods
Industrial production of 2-methyl-hexadecanedioic acid may involve the catalytic oxidation of 2-methyl-hexadecane using metal catalysts such as platinum or palladium. The process is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-methyl-hexadecanedioic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to produce shorter-chain fatty acids and carbon dioxide.
Reduction: Reduction of the carboxylic acid groups can yield the corresponding alcohols.
Substitution: The hydrogen atoms on the methyl group can be substituted with halogens or other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) in the presence of light or a catalyst.
Major Products Formed
Oxidation: Shorter-chain fatty acids and carbon dioxide.
Reduction: 2-methyl-hexadecanol.
Substitution: Halogenated derivatives of 2-methyl-hexadecanedioic acid.
Scientific Research Applications
2-methyl-hexadecanedioic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic effects and as a component in drug delivery systems.
Industry: Utilized in the production of biodegradable plastics and as a surfactant in various formulations
Mechanism of Action
The mechanism of action of 2-methyl-hexadecanedioic acid involves its interaction with various molecular targets and pathways. As a fatty acid, it can be incorporated into cell membranes, affecting their fluidity and function. It may also act as a signaling molecule, modulating the activity of enzymes and receptors involved in lipid metabolism and inflammation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Group Variations
(i) N-(Pyrazin-2-yl)benzenesulfonamides
- Structure : Pyrazine-2-yl group linked to a sulfonamide (-SO₂-NH-).
- Properties : Sulfonamide groups enhance solubility in polar solvents and exhibit anti-infective activity, as demonstrated in studies targeting bacterial enzymes .
- Key Difference : The sulfonamide’s oxygen-rich structure contrasts with the sulfur-containing thioic acid group, leading to divergent biological interactions (e.g., sulfonamides inhibit folate biosynthesis, while thioic acids may target metalloenzymes).
(ii) Pyrazine-2-carboxylic Acid
- Structure : Pyrazine-2-yl group with a carboxylic acid (-COOH).
- Properties : Forms stable metal complexes (e.g., Co(II), Cu(II)) via the carboxylate oxygen, used in catalysis and materials science .
- Key Difference : The thioic acid group’s sulfur atom acts as a softer Lewis base, favoring coordination with transition metals like Zn(II) or Cu(I) over harder metals .
(iii) 2-Carbamimidoylbenzoic Acid
- Structure : Benzoic acid derivative with a carbamimidoyl (-C(=NH)-NH₂) group.
- Properties : Serves as a precursor for pyrimidine synthesis due to amidine reactivity .
- Key Difference : The pyrazine ring in N'-pyrazin-2-ylcarbamimidothioic acid introduces aromatic nitrogen atoms, altering electronic effects and π-stacking interactions compared to benzene derivatives.
Functional Group Reactivity
Thioic Acid vs. Amidoxime
- N'-Hydroxy-2-pyrazinecarboximidamide (CAS 51285-05-3):
- Structure : Amidoxime group (-C(=N-OH)-NH₂) at pyrazine-2-position.
- Applications : Intermediate in pharmaceuticals; amidoximes chelate metals but are less nucleophilic than thioic acids due to hydroxyl oxygen .
- Comparison : Thioic acid’s sulfur atom increases nucleophilicity, enabling reactions like thioester formation, absent in amidoximes.
Metal Coordination Behavior
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